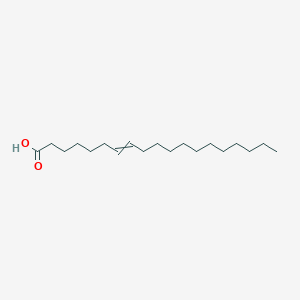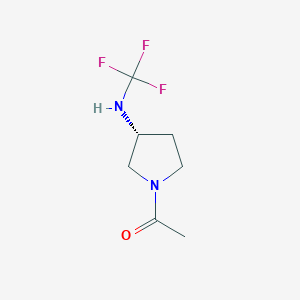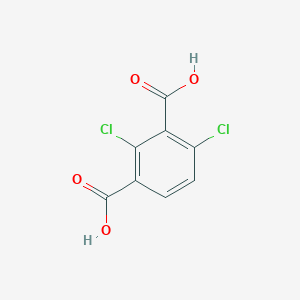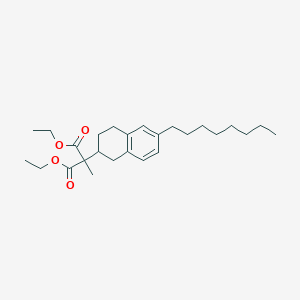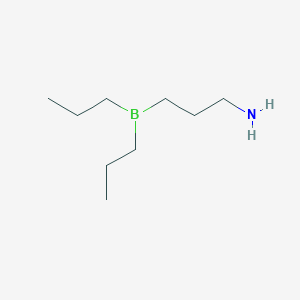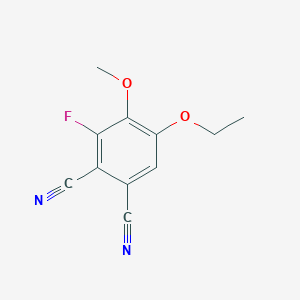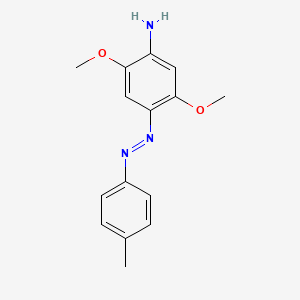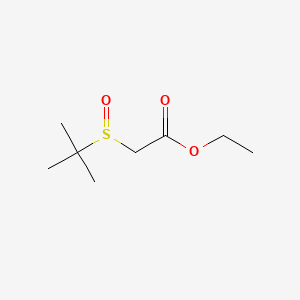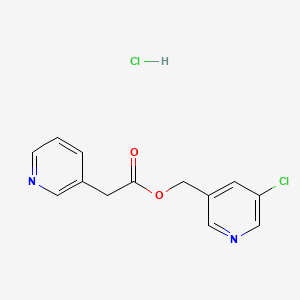
2,3-Dimethyl-4-phenylazoaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-2,3-dimethylazobenzene, also known as o-Aminoazotoluene, is an organic compound with the molecular formula C14H15N3. It is a type of azo dye, characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This compound is widely used as a colorant in various industries, including textiles, cosmetics, and food packaging .
準備方法
Synthetic Routes and Reaction Conditions: 4-Amino-2,3-dimethylazobenzene can be synthesized through the diazotization of 2,3-dimethylaniline followed by coupling with aniline. The reaction typically involves the following steps:
Diazotization: 2,3-dimethylaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with aniline in an alkaline medium to produce 4-Amino-2,3-dimethylazobenzene.
Industrial Production Methods: Industrial production of 4-Amino-2,3-dimethylazobenzene follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality .
化学反応の分析
Types of Reactions: 4-Amino-2,3-dimethylazobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the azo group (N=N) leads to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.
Major Products:
Oxidation: Nitro derivatives of 4-Amino-2,3-dimethylazobenzene.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
4-Amino-2,3-dimethylazobenzene has diverse applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of azo dyes.
Biology: Employed in studies related to carcinogenicity and mutagenicity due to its classification as a potential carcinogen.
Medicine: Investigated for its effects on cellular processes and potential therapeutic applications.
Industry: Utilized as a colorant in various products, including textiles, cosmetics, and food packaging.
作用機序
The mechanism of action of 4-Amino-2,3-dimethylazobenzene involves its interaction with cellular components. The compound can undergo metabolic activation to form reactive intermediates that bind to DNA, leading to mutations and potential carcinogenic effects. The primary molecular targets include nucleophilic sites in DNA and proteins .
類似化合物との比較
4-Aminoazobenzene: Similar structure but lacks the methyl groups on the aromatic rings.
4,4’-Diaminodiphenyl sulfide: Contains amino groups but has a different linkage between aromatic rings.
Disperse Yellow 9: Another azo dye with different substituents on the aromatic rings.
Uniqueness: 4-Amino-2,3-dimethylazobenzene is unique due to the presence of methyl groups on the aromatic rings, which influence its chemical reactivity and physical properties. This structural feature distinguishes it from other azo dyes and contributes to its specific applications in various fields .
特性
CAS番号 |
36576-23-5 |
|---|---|
分子式 |
C14H15N3 |
分子量 |
225.29 g/mol |
IUPAC名 |
2,3-dimethyl-4-phenyldiazenylaniline |
InChI |
InChI=1S/C14H15N3/c1-10-11(2)14(9-8-13(10)15)17-16-12-6-4-3-5-7-12/h3-9H,15H2,1-2H3 |
InChIキー |
ZYVVPQKFJIHXJE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1C)N=NC2=CC=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


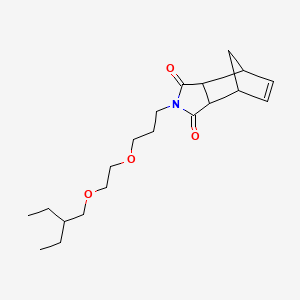
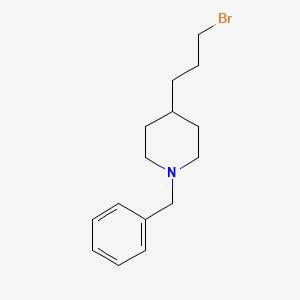
![2-(3,9-Diazabicyclo[3.3.1]nonan-9-yl)ethan-1-ol](/img/structure/B13958911.png)

